

Comparative Efficacy of 4-Methyl-1H-imidazole-2-carbaldehyde Derivatives in Biological Applications

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Compound of Interest

Compound Name: 4-methyl-1H-imidazole-2-carbaldehyde

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A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of **4-methyl-1H-imidazole-2-carbaldehyde** derivatives compared to other imidazole-based compounds. This report synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, providing experimental context and potential mechanisms of action.

Derivatives of **4-methyl-1H-imidazole-2-carbaldehyde** are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to the versatile biological activities of the imidazole scaffold.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in many biologically important molecules, including the amino acid histidine.[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of the biological validation of derivatives synthesized from **4-methyl-1H-imidazole-2-carbaldehyde** and other related imidazole compounds, supported by experimental data and detailed protocols.

Anticancer Activity

Imidazole derivatives have shown significant potential as anticancer agents, with various mechanisms of action.[2] Schiff base derivatives, in particular, are a prominent class of

compounds synthesized from the condensation of an aldehyde or ketone with a primary amine, and those incorporating an imidazole moiety have been a focus of anticancer research.^[3]

Comparative Anticancer Potency of Imidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various imidazole derivatives against different cancer cell lines. While specific data for derivatives of **4-methyl-1H-imidazole-2-carbaldehyde** is limited in the reviewed literature, the data for other substituted imidazoles provide a benchmark for comparison.

Imidazole Derivative	Cancer Cell Line	IC50 (μM)	Reference
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	MCF-7 (Breast)	< 5	[4]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	HCT-116 (Colon)	< 5	[4]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	HepG2 (Liver)	< 5	[4]
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole	HT-29 (Colon)	Not specified, but active	[2]
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole	MCF-7 (Breast)	Not specified, but active	[2]
Imidazole-1,2,3-triazole hybrid 4k	Caco-2 (Colon)	4.67 ± 0.11	[5]
Imidazole-1,2,3-triazole hybrid 6e	Caco-2 (Colon)	5.22 ± 0.20	[5]

Doxorubicin (Standard)	Caco-2 (Colon)	5.17 ± 0.25	[5]
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Antimicrobial Activity

The imidazole nucleus is a cornerstone of many antifungal drugs and has also demonstrated broad-spectrum antibacterial activity.[\[6\]](#)[\[7\]](#) The mechanism of action often involves the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[\[8\]](#) Schiff bases derived from imidazole aldehydes are a promising class of antimicrobial agents.

Comparative Antimicrobial Potency of Imidazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of various imidazole-based Schiff bases and other derivatives against bacterial and fungal strains.

Imidazole Derivative/Complex	Microorganism	MIC (µg/mL)	Reference
Schiff base from 5-aminopyrazole (Compound 1-3)	Staphylococcus epidermidis	7.81	[9]
Ciprofloxacin (Standard)	Staphylococcus epidermidis	15.62	[9]
Schiff base from 5-aminopyrazole (Compound 4)	Enterococcus faecalis	7.81	[9]
Ciprofloxacin (Standard)	Enterococcus faecalis	7.81	[9]
Schiff base PC1	Escherichia coli	62.5	[10][11]
Schiff base PC1	Staphylococcus aureus	62.5	[10][11]
Schiff base PC2	Candida albicans	62.5	[10][11]
Sulfonamide imidazole hybrid 4h	Methicillin-resistant Staphylococcus aureus (MRSA)	1	[12]

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).^[13]^[14] The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.^[12]^[15]^[16]^[17]

Comparative Anti-inflammatory Efficacy of Imidazole Derivatives

The following table summarizes the anti-inflammatory activity of various imidazole derivatives.

Imidazole Derivative	Assay	Activity	Reference
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivative 6i	Carrageenan-induced paw edema	46% inhibition	[18]
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivative 6d	Carrageenan-induced paw edema	44% inhibition	[18]
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole 2a	Carrageenan-induced paw edema	100% inhibition (at 100 mg/kg)	[3]
2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole 2b	Carrageenan-induced paw edema	100% inhibition (at 100 mg/kg)	[3]
Diclofenac salt (Standard)	Carrageenan-induced paw edema	100% inhibition (at 50 mg/kg)	[3]
Arylidene-5(4H)-imidazolone 4k	in vitro COX-2 inhibition	IC50 = 0.07 μ M	[19]
Celecoxib (Standard)	in vitro COX-2 inhibition	IC50 = 0.08 μ M	[19]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6	in vitro p38 MAP kinase inhibition	IC50 = 403.57 \pm 6.35 nM	[7]

SB203580 (Standard)	in vitro p38 MAP kinase inhibition	IC50 = 222.44 ± 5.98 nM	[7]
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are outlines of the key experimental protocols cited in this guide.

Synthesis of Imidazole-2-carboxaldehyde Schiff's Base Derivatives

A general procedure involves the condensation reaction between an imidazole-2-carboxaldehyde and a primary amine.[\[13\]](#)

- **Reaction Setup:** Dissolve imidazole-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
- **Addition of Amine:** Add the desired primary amine (1 equivalent) to the solution.
- **Catalysis:** A catalytic amount of an acid (e.g., glacial acetic acid) or base may be added to facilitate the reaction.
- **Reaction Conditions:** The mixture is typically refluxed for several hours.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be further purified by recrystallization from a suitable solvent.[\[13\]](#)

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[5\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of approximately 1×10^4 cells per well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[24\]](#)

- **Preparation of Inoculum:** Prepare a standardized bacterial or fungal suspension in a suitable broth.
- **Serial Dilution:** Perform serial twofold dilutions of the test compounds in a 96-well microplate containing broth.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds. [12][15][16][17]

- Animal Model: Wistar rats or Swiss albino mice are typically used.
- Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
- Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
- Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

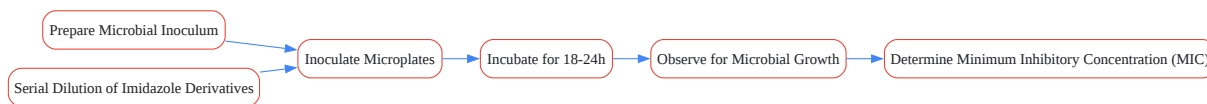
Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.



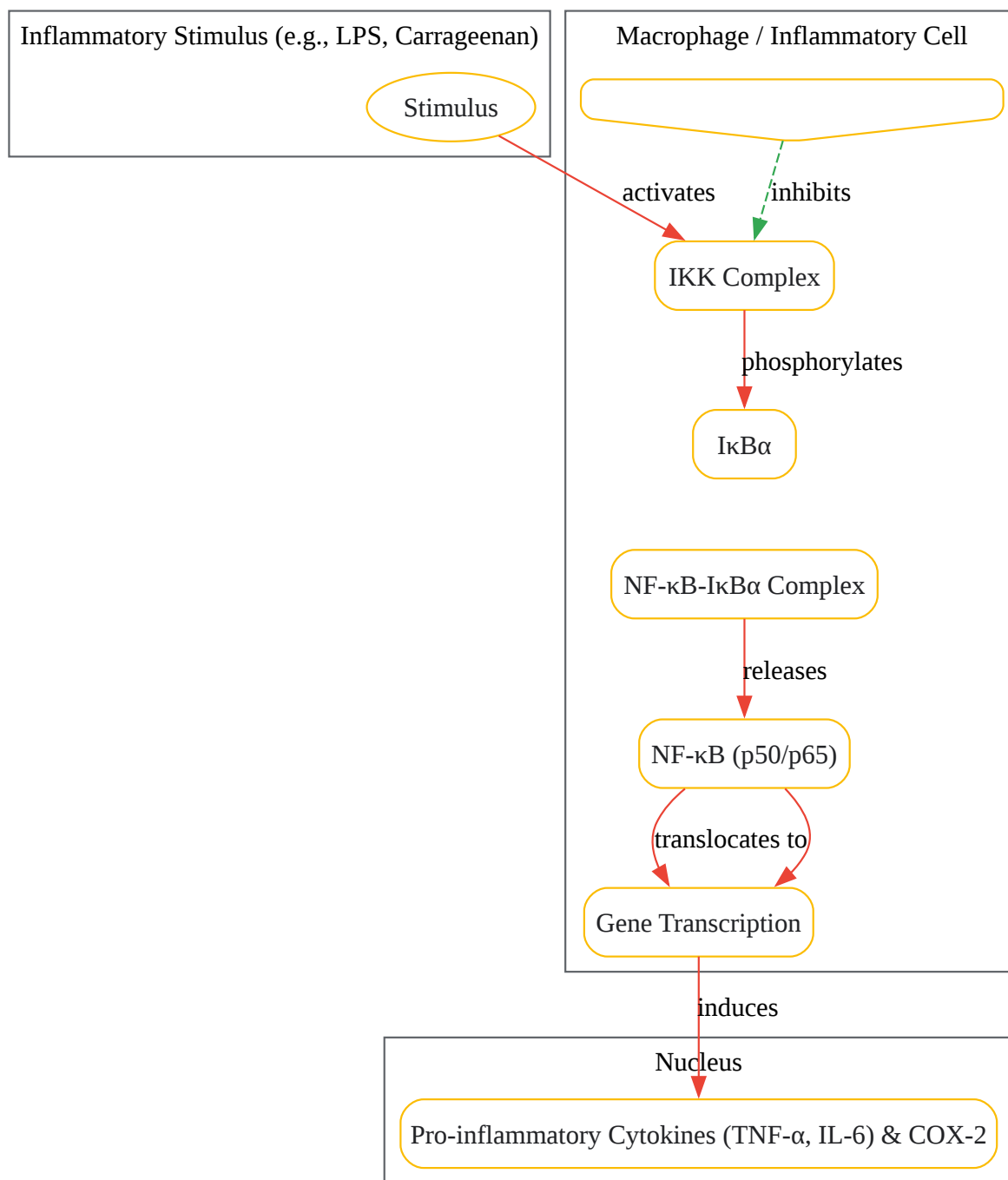
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MTT Assay Workflow for Anticancer Screening.



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Potential Anti-inflammatory Signaling Pathway.

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